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Compound of Interest

Compound Name: Nickel-cobalt hydroxide

Cat. No.: B8459792 Get Quote

Technical Support Center: Urea Oxidation on
Nickel-Cobalt Hydroxide Electrodes
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing

the overpotential of urea oxidation on nickel-cobalt (Ni-Co) hydroxide electrodes.

Frequently Asked Questions (FAQs)
Q1: What is the role of cobalt in nickel-cobalt hydroxide electrodes for urea oxidation?

A1: Cobalt plays a crucial role in enhancing the electrocatalytic activity of nickel hydroxide for

the urea oxidation reaction (UOR). The incorporation of cobalt can lead to several beneficial

effects:

Reduced Overpotential: Cobalt doping can lower the energy barrier for the oxidation of

Ni(OH)₂ to NiOOH, which is the active species for urea oxidation. This results in a lower

overpotential required to drive the reaction.

Enhanced Electronic Conductivity: The presence of cobalt can improve the overall electronic

conductivity of the catalyst, facilitating faster electron transfer during the electrochemical

reaction.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8459792?utm_src=pdf-interest
https://www.benchchem.com/product/b8459792?utm_src=pdf-body
https://www.researchgate.net/publication/222278174_Electrocatalytic_oxidation_of_urea_by_nanostructured_nickelcobalt_hydroxide_electrodes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8459792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synergistic Effects: Nickel and cobalt can exhibit a synergistic effect, where the combination

of the two metals results in a higher catalytic activity than either metal alone.[2] This synergy

can promote the formation of more active Ni³⁺ sites.

Suppression of the Oxygen Evolution Reaction (OER): Cobalt can help suppress the

competing oxygen evolution reaction, which is a common side reaction in urea electrolysis

that reduces the overall efficiency.[1]

Q2: Why am I observing a high overpotential for urea oxidation?

A2: A high overpotential for urea oxidation on your Ni-Co hydroxide electrode can be attributed

to several factors:

Suboptimal Ni:Co Ratio: The ratio of nickel to cobalt in the hydroxide material significantly

impacts its catalytic activity. An incorrect ratio can lead to fewer active sites or lower intrinsic

activity. For instance, some studies suggest that a specific amount of cobalt doping optimizes

performance, while an excess can be detrimental.[3]

Inefficient Catalyst Morphology: The nanostructure of the catalyst plays a critical role. A low

surface area or lack of porous structures can limit the accessibility of active sites to urea

molecules and hinder mass transport, leading to higher overpotentials.

Poor Electrical Contact: Inadequate contact between the catalyst material and the current

collector can increase the overall resistance of the electrode, contributing to a higher

measured overpotential.

Catalyst Deactivation: The active NiOOH species can be reduced to the less active Ni(OH)₂

during the reaction, leading to a decrease in performance over time.[4]

Q3: My current density for urea oxidation is lower than expected. What are the possible

causes?

A3: Low current density is a common issue that can stem from several sources:

Insufficient Active Sites: The number of available active sites (Ni³⁺) on the electrode surface

may be limited. This can be due to the catalyst's composition, crystal structure, or

morphology.
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Mass Transport Limitations: At higher potentials, the reaction rate can become limited by the

diffusion of urea molecules from the bulk solution to the electrode surface. Insufficient stirring

or a low concentration of urea can lead to lower current densities.

Competing Reactions: The oxygen evolution reaction (OER) can compete with the urea

oxidation reaction, consuming some of the applied current and reducing the faradaic

efficiency for urea oxidation.

Electrolyte Concentration: The concentration of both urea and the alkaline electrolyte (e.g.,

KOH) can affect the reaction kinetics. Suboptimal concentrations can lead to reduced

performance.

Q4: How can I improve the stability of my nickel-cobalt hydroxide electrode?

A4: Enhancing the long-term stability of your electrode is crucial for practical applications. Here

are some strategies:

Optimizing Catalyst Composition: Fine-tuning the Ni:Co ratio can not only improve activity

but also enhance structural stability.

Nanostructuring and Morphology Control: Fabricating robust nanostructures, such as

nanosheets or nanowires grown directly on a conductive substrate (e.g., nickel foam), can

improve adhesion and prevent delamination of the catalyst layer.

Use of a Support Material: Dispersing the Ni-Co hydroxide on a high-surface-area and

conductive support material, like carbon cloth or graphene, can improve stability and prevent

agglomeration of the catalyst particles.[1]

Operating Conditions: Operating at a potential where the UOR is favored over the OER can

help to minimize catalyst degradation.
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Problem Possible Causes Recommended Solutions

High Overpotential

1. Suboptimal Ni:Co ratio. 2.

Low catalyst loading or non-

uniform coating. 3. Poor

contact with the current

collector. 4. Inactive catalyst

surface.

1. Synthesize catalysts with

varying Ni:Co ratios to find the

optimal composition. 2. Ensure

a uniform and adequate

loading of the catalyst on the

substrate. 3. Check the

connection between the

electrode and the

electrochemical setup.

Consider annealing the

electrode to improve contact.

4. Activate the electrode by

cycling the potential in the

electrolyte before the

measurement.

Low Current Density

1. Insufficient concentration of

urea or electrolyte. 2. Mass

transport limitations. 3. Low

number of active sites. 4.

Competing Oxygen Evolution

Reaction (OER).

1. Optimize the concentrations

of urea and KOH in the

electrolyte. 2. Increase the

stirring rate of the electrolyte or

use a rotating disk electrode

(RDE) setup. 3. Modify the

catalyst synthesis to increase

the surface area and expose

more active sites. 4.

Incorporate dopants or modify

the catalyst structure to

suppress the OER.

Poor Reproducibility 1. Inconsistent catalyst

synthesis. 2. Variations in

electrode preparation. 3.

Changes in experimental

conditions (e.g., temperature,

electrolyte purity).

1. Standardize the synthesis

protocol, carefully controlling

parameters like temperature,

time, and precursor

concentrations. 2. Develop a

consistent procedure for

electrode fabrication, including

catalyst loading and binder
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concentration. 3. Maintain

consistent experimental

conditions for all

measurements. Use high-

purity water and reagents.

Electrode Instability /

Deactivation

1. Catalyst dissolution or

delamination. 2. Reduction of

active NiOOH species. 3.

Poisoning of the catalyst

surface by reaction

intermediates.

1. Improve the adhesion of the

catalyst to the substrate, for

example, by growing it directly

on the support. 2. Operate at

an optimized potential to

maintain the Ni³⁺ state. 3.

Periodically refresh the

electrolyte to remove any

accumulated poisoning

species.

Quantitative Data Summary
The following table summarizes the electrochemical performance of various nickel-cobalt-

based catalysts for the urea oxidation reaction from the literature. This data can be used for

comparison and to guide the selection of catalyst compositions.
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Catalyst
Composition

Substrate Electrolyte
Potential at 10
mA/cm² (V vs.
RHE)

Reference

Ni₀.₇₅Co₀.₂₅S Not Specified
1 M KOH + 0.33

M Urea

~0.28 V (vs.

Hg/HgO) onset

potential

[3]

Ni₀.₅₀Co₀.₅₀S Not Specified
1 M KOH + 0.33

M Urea

Lower onset

potential than

Ni₀.₇₅Co₀.₂₅S

[3]

5%Co–Ni(OH)₂ Ni Foam Not Specified 1.357 V [3]

NiCo BMHs Not Specified Not Specified 1.33 V [2]

Ni(OH)₂/CuCo/Ni

(OH)₂
Not Specified

1 M KOH + 0.33

M Urea
1.333 ± 0.006 V [5]

Note: The reported potentials may be referenced to different electrodes (e.g., RHE, Ag/AgCl,

SCE, Hg/HgO). Direct comparison should be made with caution after appropriate conversion.

Experimental Protocols
Synthesis of Nickel-Cobalt Hydroxide on Nickel Foam
(Hydrothermal Method)
This protocol describes a general procedure for the in-situ growth of Ni-Co hydroxide

nanosheets on nickel foam.

Materials:

Nickel foam (NF)

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

Urea (CO(NH₂)₂)
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Ammonium fluoride (NH₄F)

Deionized (DI) water

Ethanol

Hydrochloric acid (HCl)

Procedure:

Substrate Pre-treatment:

Cut the nickel foam into desired dimensions (e.g., 1x2 cm).

Clean the NF by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer.

Rinse thoroughly with DI water and ethanol.

Dry the cleaned NF in an oven.

Precursor Solution Preparation:

Prepare a mixed salt solution by dissolving Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, urea, and

NH₄F in DI water. The molar ratios of Ni:Co should be varied to find the optimal

composition.

Hydrothermal Synthesis:

Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.

Pour the precursor solution into the autoclave.

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a

designated time (e.g., 6-12 hours).

Post-Synthesis Treatment:

Allow the autoclave to cool down to room temperature naturally.
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Remove the nickel foam, now coated with the Ni-Co hydroxide.

Rinse the electrode with DI water and ethanol to remove any residual reactants.

Dry the electrode in an oven at a moderate temperature (e.g., 60-80 °C).

Electrochemical Characterization of Urea Oxidation
Activity
This protocol outlines the standard three-electrode setup for evaluating the performance of the

prepared Ni-Co hydroxide electrodes.

Equipment and Materials:

Potentiostat/Galvanostat

Three-electrode electrochemical cell

Working electrode: The prepared Ni-Co hydroxide electrode

Counter electrode: Platinum wire or graphite rod

Reference electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury-Mercury

Oxide (Hg/HgO)

Electrolyte: A solution of KOH (e.g., 1.0 M) containing a specific concentration of urea (e.g.,

0.33 M or 0.5 M).

Procedure:

Electrolyte Preparation: Prepare the electrolyte solution with the desired concentrations of

KOH and urea in high-purity DI water.

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference

electrodes immersed in the electrolyte.

Electrode Activation: Before recording any measurements, perform cyclic voltammetry (CV)

scans for a number of cycles (e.g., 20-50 cycles) in the potential window of interest to
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activate the electrode surface.

Cyclic Voltammetry (CV):

Record CVs in the electrolyte with and without urea at a specific scan rate (e.g., 10-100

mV/s).

The increase in the anodic peak current in the presence of urea indicates the catalytic

activity towards urea oxidation.

Linear Sweep Voltammetry (LSV):

Record LSV curves at a slow scan rate (e.g., 1-5 mV/s) to determine the onset potential

and the potential required to achieve a certain current density (e.g., 10 mA/cm²).

Chronoamperometry (CA):

Apply a constant potential and record the current as a function of time to evaluate the

long-term stability of the electrode.

Electrochemical Impedance Spectroscopy (EIS):

Perform EIS measurements at different potentials to investigate the charge transfer

resistance and reaction kinetics.
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Caption: Experimental workflow for synthesis and electrochemical characterization.
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Caption: Troubleshooting flowchart for common urea oxidation issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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